![molecular formula C21H20ClFN4O2 B2817384 N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251640-84-2](/img/structure/B2817384.png)
N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClFN4O2 and its molecular weight is 414.87. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
The research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, such as the mentioned compound, has demonstrated moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains. Notably, certain derivatives have been found to be more active against Gram-negative bacteria. These compounds have been synthesized and tested for their minimum inhibitory concentrations (MIC) against various bacterial strains, including Salmonella typhi , Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Bacillus subtilis . The compound bearing a 2-methylphenyl group showcased significant growth inhibition of these bacteria, indicating its potential as a lead in developing antibacterial agents (Iqbal et al., 2017).
Synthesis and Characterization
The synthesis processes of related compounds involve multiple steps, including the conversion of ethyl piperidin-4-carboxylate to various derivatives and the subsequent creation of target molecules through reactions with N-aryl-2-bromoacetamides in aprotic polar solvents. These methods have been thoroughly detailed, with the structures of the synthesized compounds being confirmed through spectroscopic techniques such as infrared (IR), electron impact mass spectrometry (EIMS), and proton/carbon nuclear magnetic resonance (1H/13C-NMR) (Nafeesa et al., 2017).
Pharmacological Evaluation
Further studies on derivatives of 1,3,4-oxadiazole and acetamide have explored their antibacterial and anti-enzymatic potentials. These evaluations also included hemolytic activity assessments to understand the cytotoxic behavior of the synthesized molecules. Such comprehensive pharmacological evaluations help in identifying promising compounds for further drug development and therapeutic applications (Khalid et al., 2016).
Molecular Docking and Biological Potentials
Molecular docking studies complement the synthesis and pharmacological evaluation of these compounds by predicting their binding affinities and interactions with biological targets. These studies are crucial for understanding the mechanism of action at the molecular level and for the rational design of more potent and selective agents (Mehta et al., 2019).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c22-16-2-1-3-18(12-16)24-19(28)13-27-10-8-15(9-11-27)21-25-20(26-29-21)14-4-6-17(23)7-5-14/h1-7,12,15H,8-11,13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDHJUNTJXRPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide |
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